molecular formula C18H17N7O2 B2772977 4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034383-44-1

4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

カタログ番号: B2772977
CAS番号: 2034383-44-1
分子量: 363.381
InChIキー: SZUQXQDQQNHNHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H17N7O2 and its molecular weight is 363.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a complex organic molecule that integrates imidazole and oxadiazole moieties, suggesting potential biological activity. This article reviews its biological activities, focusing on anticancer properties, antimicrobial effects, and mechanisms of action derived from various studies.

Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H20N6O(Molecular Weight 364.41 g mol)\text{C}_{19}\text{H}_{20}\text{N}_6\text{O}\quad (\text{Molecular Weight }364.41\text{ g mol})

Key Functional Groups:

  • Imidazole: Known for its role in biological systems and potential pharmacological applications.
  • Oxadiazole: Recognized for a wide range of biological activities, particularly in anticancer research.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The following mechanisms are noted:

  • Inhibition of Enzymatic Activity:
    • 1,2,4-Oxadiazoles have been shown to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .
    • The compound's structure allows it to interact with these enzymes effectively, leading to reduced tumor cell proliferation.
  • Cell Line Studies:
    • Various studies have tested the cytotoxicity of oxadiazole derivatives against different cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against breast cancer and leukemia cell lines .
  • Molecular Docking Studies:
    • Computational studies suggest that the compound may bind effectively to target proteins involved in cancer signaling pathways. Molecular docking analyses indicate favorable interactions with proteins like telomerase and HDAC .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Broad Spectrum Activity:
    • Similar oxadiazole compounds have been reported to exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
    • The minimum inhibitory concentrations (MICs) for related compounds ranged from 4 to 32 µg/mL against MRSA .
  • Mechanisms of Action:
    • Antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of oxadiazole derivatives similar to our compound:

CompoundCell LineIC50 (µM)Mechanism
AMCF-72.5HDAC inhibition
BHeLa3.0Thymidylate synthase inhibition
CK5621.8Telomerase inhibition

This table illustrates the effectiveness of structural modifications on biological activity .

Mechanism-Based Approaches

Research has highlighted the importance of structure-activity relationships (SAR) in developing new derivatives with enhanced biological properties. For example:

  • Hybridization Approaches:
    • Combining oxadiazole with other pharmacophores has led to improved cytotoxicity against cancer cells.
    • The introduction of specific substituents can enhance binding affinity to target enzymes .

特性

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2/c1-24-11-15(8-21-24)17-22-16(27-23-17)9-20-18(26)14-4-2-13(3-5-14)10-25-7-6-19-12-25/h2-8,11-12H,9-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUQXQDQQNHNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。